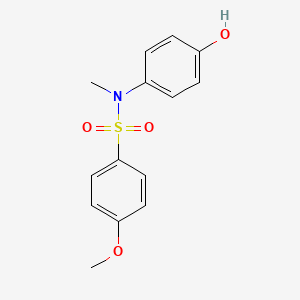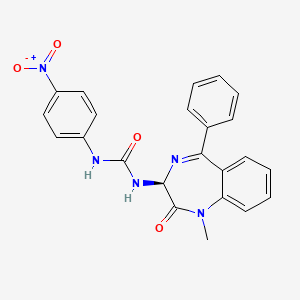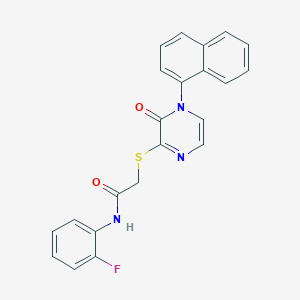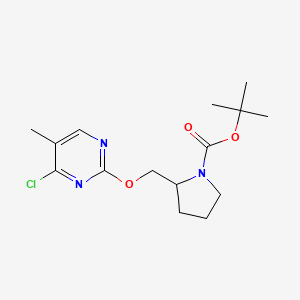![molecular formula C18H13BrN2OS B2650799 1-{[2-(4-bromophenoxy)-1,3-thiazol-5-yl]methyl}-1H-indole CAS No. 439097-11-7](/img/structure/B2650799.png)
1-{[2-(4-bromophenoxy)-1,3-thiazol-5-yl]methyl}-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-{[2-(4-bromophenoxy)-1,3-thiazol-5-yl]methyl}-1H-indole” is a chemical compound with the molecular formula C18H13BrN2OS and a molecular weight of 385.28 . It contains an indole ring, which is a prevalent moiety in many biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound includes an indole ring and a thiazole ring, both of which are five-membered heterocycles. The indole ring contains a benzene and a pyrrole ring, while the thiazole ring contains one sulfur and one nitrogen atom .Aplicaciones Científicas De Investigación
Antimicrobial and Antiproliferative Activities
Compounds featuring indole and thiazole moieties, such as those derived from 1,3,4-thiadiazole compounds, have demonstrated significant biological activities. For instance, Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine have shown strong antimicrobial activity against S. epidermidis and cytotoxicity against cancer cell lines such as PC-3 and MDA-MB-231. These findings suggest potential applications in developing new antimicrobial and anticancer therapeutics (Gür et al., 2020).
Synthetic Methodologies and Chemical Transformations
The synthesis and functionalization of indole derivatives represent a significant area of research due to their wide range of biological activities and applications in drug development. Studies on the efficient syntheses of substituted carbazoles and cyclopent[b]indoles from indole precursors highlight innovative synthetic routes that could be relevant for the synthesis and functional exploration of 1-{[2-(4-bromophenoxy)-1,3-thiazol-5-yl]methyl}-1H-indole. These methodologies facilitate the creation of complex molecular architectures, potentially leading to new materials or pharmacologically active molecules (Katritzky et al., 1996).
Propiedades
IUPAC Name |
2-(4-bromophenoxy)-5-(indol-1-ylmethyl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrN2OS/c19-14-5-7-15(8-6-14)22-18-20-11-16(23-18)12-21-10-9-13-3-1-2-4-17(13)21/h1-11H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNWPLRNWOIJFSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CC3=CN=C(S3)OC4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[2-(1H-indol-3-yl)-2-oxoacetyl]piperazine-1-carbaldehyde](/img/structure/B2650718.png)
![[2-(Benzyloxy)-6-methylpyridin-3-yl]boronic acid](/img/structure/B2650720.png)


![5-(2-methoxyethyl)-2-phenyl-7-(4-(2-phenylacetyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2650725.png)

![N-(3,4-dimethoxyphenethyl)-4-((8-oxo-6-((2-oxo-2-(phenethylamino)ethyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide](/img/structure/B2650728.png)

![(2E)-N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-3-(furan-2-yl)prop-2-enamide](/img/structure/B2650731.png)
![(5Z)-4-(4-chlorophenyl)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-[(4-nitrophenyl)methylidene]furan-2-one](/img/structure/B2650732.png)


![N-(2-methoxyethyl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2650736.png)

